Cas no 444153-38-2 (4-[5-(4-Chloro-benzylsulfanyl)-4-phenyl-4H-[1,2,4]triazol-3-yl]-phenol)
![4-[5-(4-Chloro-benzylsulfanyl)-4-phenyl-4H-[1,2,4]triazol-3-yl]-phenol structure](https://ja.kuujia.com/scimg/cas/444153-38-2x500.png)
4-[5-(4-Chloro-benzylsulfanyl)-4-phenyl-4H-[1,2,4]triazol-3-yl]-phenol 化学的及び物理的性質
名前と識別子
-
- 4-[5-(4-Chloro-benzylsulfanyl)-4-phenyl-4H-[1,2,4]triazol-3-yl]-phenol
- AKOS000579554
- 444153-38-2
- AG-690/40750076
- 4-[5-[(4-chlorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]phenol
- 4-{5-[(4-chlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}phenol
- 4-(5-((4-Chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol
-
- MDL: MFCD02224686
- インチ: InChI=1S/C21H16ClN3OS/c22-17-10-6-15(7-11-17)14-27-21-24-23-20(16-8-12-19(26)13-9-16)25(21)18-4-2-1-3-5-18/h1-13,26H,14H2
- InChIKey: IUQGTAOFUZNFFO-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)O
計算された属性
- 精确分子量: 393.0702610Da
- 同位素质量: 393.0702610Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 27
- 回転可能化学結合数: 5
- 複雑さ: 449
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 76.2Ų
- XLogP3: 5.4
4-[5-(4-Chloro-benzylsulfanyl)-4-phenyl-4H-[1,2,4]triazol-3-yl]-phenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM520442-1g |
4-(5-((4-Chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol |
444153-38-2 | 97% | 1g |
$291 | 2024-07-16 |
4-[5-(4-Chloro-benzylsulfanyl)-4-phenyl-4H-[1,2,4]triazol-3-yl]-phenol 関連文献
-
Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
-
M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
4-[5-(4-Chloro-benzylsulfanyl)-4-phenyl-4H-[1,2,4]triazol-3-yl]-phenolに関する追加情報
Chemical Compound CAS No. 444153-38-2: 4-[5-(4-Chloro-benzylsulfanyl)-4-phenyl-4H-[1,2,4]triazol-3-yl]-phenol
The compound with CAS No. 444153-38-2, known as 4-[5-(4-Chloro-benzylsulfanyl)-4-phenyl-4H-[1,2,4]triazol-3-yl]-phenol, is a highly specialized organic molecule with unique structural and functional properties. This compound belongs to the class of triazoles, which are heterocyclic aromatic compounds widely used in pharmaceuticals, agrochemicals, and materials science. The molecule's structure incorporates a phenolic group, a triazole ring system, and a benzylsulfanyl substituent, making it a versatile building block for various applications.
The synthesis of this compound involves multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. Recent advancements in catalytic methodologies have enabled more efficient syntheses of similar compounds, reducing production costs and environmental impact. The incorporation of the benzylsulfanyl group introduces sulfur-based interactions that can enhance the molecule's stability and reactivity in biological systems.
In terms of applications, this compound has shown promise in the development of novel pharmaceutical agents. Its triazole ring system is known to exhibit anti-inflammatory and antioxidant properties, making it a valuable intermediate in drug design. Additionally, the presence of the phenolic group allows for potential interactions with biological targets such as enzymes and receptors.
Recent studies have highlighted the importance of sulfur-containing compounds in medicinal chemistry due to their ability to modulate protein-protein interactions (PPIs). The benzylsulfanyl moiety in this compound may play a critical role in such interactions, potentially leading to new therapeutic strategies for diseases like cancer and neurodegenerative disorders.
The structural uniqueness of this compound also makes it an attractive candidate for materials science applications. Triazoles are known for their robustness under harsh conditions, and the integration of the phenolic group could enhance its electronic properties for use in advanced materials such as conductive polymers or sensors.
Toxicological studies on similar compounds suggest that this molecule may exhibit low toxicity at therapeutic concentrations. However, further research is needed to fully understand its safety profile and potential for long-term use in humans.
In conclusion, CAS No. 444153-38-2 represents a significant advancement in organic synthesis and has the potential to contribute to multiple fields of science and technology. Its unique structure and functional groups make it a valuable tool for researchers seeking innovative solutions in drug development and materials innovation.
444153-38-2 (4-[5-(4-Chloro-benzylsulfanyl)-4-phenyl-4H-[1,2,4]triazol-3-yl]-phenol) Related Products
- 733763-87-6(4-(Cyclobutanecarbonylamino)benzoic Acid Methyl Ester)
- 88491-44-5(2-Bromo-4-hydroxyphenylacetic Acid)
- 1805197-81-2(2-(Bromomethyl)-5-(difluoromethyl)-3-hydroxy-6-iodopyridine)
- 956193-98-9(4-5-Methyl-4-(4-pyridinylmethyl)-4H-1,2,4-triazol-3-yl-1-phenyl-1H-pyrazol-5-amine)
- 2228337-20-8(4,4-difluoro-1-(3-fluoro-4-methylphenyl)cyclohexane-1-carboxylic acid)
- 13916-97-7(Methyl 8-fluoronaphthalene-2-carboxylate)
- 2228476-10-4(3-(4-ethynylphenyl)-3-hydroxypropanoic acid)
- 681034-15-1((-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl Methanethiosulfonate)
- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)
- 2352678-02-3(tert-butyl 3-amino-3-4-(propan-2-yl)phenylpropanoate)




